![molecular formula C19H17N3O2 B2445083 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887462-10-4](/img/structure/B2445083.png)
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains a dihydroisoquinoline group, a carbonyl group, and a pyrido[1,2-a]pyrimidin-4-one group. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one cores, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the desired substitution pattern and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one groups suggests that this compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dihydroisoquinolin and pyrido[1,2-a]pyrimidin-4-one groups. These groups contain multiple sites that could potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Biological Activity and Alkaloid Precursors
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a crucial structural element found in numerous natural products and therapeutic lead compounds. Researchers have focused on synthesizing C(1)-substituted derivatives of THIQs, as these can serve as precursors for alkaloids with diverse biological activities. These derivatives often contain a stereogenic center at position C(1) and play a key role in the synthesis of bioactive molecules .
Antineuroinflammatory Agents
N-benzyl THIQs: , derivatives of THIQ, have been investigated for their potential as antineuroinflammatory agents. These compounds may contribute to controlling neurotoxicity related to monoamine oxidase (MAO) activity in the brain .
Chiral Scaffolds in Asymmetric Catalysis
THIQ derivatives, especially those with a chiral center at C(1), serve as valuable chiral scaffolds in asymmetric catalysis. Their broad range of applications includes facilitating enantioselective reactions and enabling the synthesis of complex molecules with high stereochemical purity .
Transition Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC)
Recent advances involve transition metal-catalyzed CDC strategies, where the C(sp3)–H bond of THIQ directly couples with various nucleophiles. These methods improve atom economy and selectivity, although stoichiometric oxidants can sometimes limit versatility .
Multicomponent Reactions (MCRs)
MCRs have emerged as powerful tools in organic synthesis. They enhance atom efficiency, selectivity, and overall yield. Researchers have explored MCRs for generating molecular diversity and complexity in THIQ derivatives. These sustainable synthetic methodologies offer environmentally friendly routes to functionalized THIQs .
Intrinsic Antioxidant Properties
Beyond their direct interaction with biological structures, both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , possess intrinsic antioxidant properties. These endogenous substances exhibit high pharmacological potential and a broad spectrum of action in the brain. Notably, 1MeTIQ has gained interest as a neuroprotectant .
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this compound and its derivatives .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a structural motif in this compound, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to function as antineuroinflammatory agents . They have also been shown to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Thiqs are known to interact with the dopaminergic system , suggesting that this compound may also affect similar pathways.
Pharmacokinetics
It is known that after systemic administration in rats, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, is largely excreted unchanged, with a small percentage excreted as the 4-hydroxyl derivatives . This suggests that this compound may have similar ADME properties.
Result of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine . This suggests that this compound may have similar effects.
Action Environment
It is known that the synthesis of thiq derivatives has been achieved using various new and environmentally friendly methods , suggesting that the synthesis of this compound may also be influenced by environmental factors.
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-17-20-10-16(19(24)22(17)11-13)18(23)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBONGVQKPOURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
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